Aurora kinase inhibitor-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

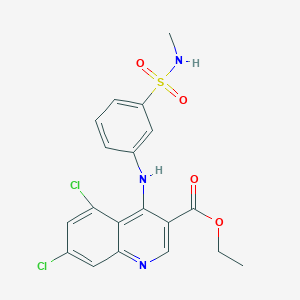

Properties

Molecular Formula |

C19H17Cl2N3O4S |

|---|---|

Molecular Weight |

454.3 g/mol |

IUPAC Name |

ethyl 5,7-dichloro-4-[3-(methylsulfamoyl)anilino]quinoline-3-carboxylate |

InChI |

InChI=1S/C19H17Cl2N3O4S/c1-3-28-19(25)14-10-23-16-8-11(20)7-15(21)17(16)18(14)24-12-5-4-6-13(9-12)29(26,27)22-2/h4-10,22H,3H2,1-2H3,(H,23,24) |

InChI Key |

SWOMTHLQJFJUKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1NC3=CC(=CC=C3)S(=O)(=O)NC)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pan-Aurora Kinase Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: While the specific designation "Aurora kinase inhibitor-9" does not correspond to a widely recognized compound in the scientific literature, this guide provides a comprehensive overview of the mechanism of action for pan-Aurora kinase inhibitors, a class of molecules that target all three isoforms of the Aurora kinase family (A, B, and C). To illustrate this mechanism, we will draw upon data from well-characterized pan-Aurora kinase inhibitors, such as CCT137690 and AT9283. These inhibitors serve as exemplary models for understanding how simultaneous inhibition of Aurora kinases A, B, and C leads to potent anti-proliferative and pro-apoptotic effects in cancer cells.

Core Mechanism of Action

Pan-Aurora kinase inhibitors are ATP-competitive small molecules that bind to the catalytic domain of Aurora kinases A, B, and C, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts multiple critical processes during mitosis, leading to cell cycle arrest, abnormal cell division, and ultimately, apoptosis.

Inhibition of Aurora Kinase A (AURKA): AURKA is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar mitotic spindle. Inhibition of AURKA leads to defects in these processes, resulting in the formation of monopolar or multipolar spindles. This disruption of spindle integrity activates the spindle assembly checkpoint (SAC), causing a transient mitotic arrest.

Inhibition of Aurora Kinase B (AURKB): As a key component of the chromosomal passenger complex (CPC), AURKB plays a crucial role in ensuring proper chromosome-microtubule attachments, chromosome segregation, and cytokinesis. Inhibition of AURKB disrupts the localization and function of the CPC, leading to chromosome misalignment at the metaphase plate and a failure to satisfy the SAC. Consequently, cells may exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage, which results in endoreduplication and the formation of polyploid cells. Furthermore, AURKB inhibition directly impairs the final stage of cell division, cytokinesis, leading to the formation of multinucleated cells. A key biomarker for AURKB activity is the phosphorylation of histone H3 at serine 10 (pHH3 Ser10), which is reliably inhibited by these compounds.[1]

Inhibition of Aurora Kinase C (AURKC): While the role of AURKC is less universally characterized in somatic cancers, it shares significant homology and overlapping functions with AURKB, particularly in meiosis. In cancer cells where AURKC is aberrantly expressed, its inhibition is thought to contribute to the overall anti-mitotic phenotype observed with pan-Aurora kinase inhibitors.

The combined inhibition of all three Aurora kinases results in a potent anti-cancer effect, characterized by mitotic catastrophe and the induction of apoptosis.

Quantitative Data on Representative Pan-Aurora Kinase Inhibitors

The following tables summarize the in vitro potency of two well-characterized pan-Aurora kinase inhibitors, CCT137690 and AT9283, against the Aurora kinase isoforms and in various cancer cell lines.

Table 1: Biochemical Potency of CCT137690

| Target | IC50 (nM) | Reference |

| Aurora A | 15 | [2] |

| Aurora B | 25 | [2] |

| Aurora C | 19 | [2] |

Table 2: Cellular Anti-proliferative Activity of CCT137690

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| SW620 | Colon Carcinoma | 0.3 | [2] |

| A2780 | Ovarian Cancer | 0.14 | [2] |

| ORL-48 | Oral Cancer | 0.81 | [3] |

| ORL-115 | Oral Cancer | 0.84 | [3] |

Table 3: Biochemical Potency of AT9283

| Target | IC50 (nM) | Reference |

| Aurora A | 3 | [4] |

| Aurora B | 3 | [4] |

| JAK2 | 1.2 | [4] |

| JAK3 | 1.1 | [4] |

| Abl (T315I) | 4.0 | [4] |

Table 4: Cellular Anti-proliferative Activity of AT9283

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B-NHL cell lines | Aggressive B-cell Non-Hodgkin's Lymphoma | < 1 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Aurora kinase inhibitor activity. Below are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of Aurora kinases by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human Aurora kinase A, B, or C

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test inhibitor (e.g., CCT137690)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

-

In a multi-well plate, add the kinase, substrate, and test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[6]

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 or IC50 values.[7]

Western Blotting for Phospho-Histone H3

This technique is used to detect the phosphorylation status of Histone H3 at Serine 10, a direct substrate of Aurora B, as a biomarker of inhibitor activity in cells.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus (for transferring proteins to a PVDF or nitrocellulose membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify polyploidy based on DNA content.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold 70% ethanol)

-

Staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the staining solution and incubate in the dark for at least 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of the DNA dye.

-

Analyze the data using cell cycle analysis software to determine the percentage of cells in each phase and to identify polyploid populations.[10]

Mandatory Visualizations

Signaling Pathways

Caption: Aurora Kinase Signaling and Inhibition.

Experimental Workflow

Caption: Workflow for Characterizing Aurora Kinase Inhibitors.

References

- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.co.uk [promega.co.uk]

- 7. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

The Discovery and Synthesis of Aurora Kinase Inhibitor-9: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. This technical guide delves into the discovery and synthesis of a potent dual Aurora kinase A (AURKA) and Aurora kinase B (AURKB) inhibitor, designated as Aurora kinase inhibitor-9 (also known as compound 9d). This document provides a comprehensive overview of its biological activity, a detailed, representative synthesis protocol, and the methodologies for its evaluation, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to Aurora Kinases and Their Role in Oncology

Aurora kinases play a pivotal role in ensuring the fidelity of cell division. The family consists of three members in mammals: Aurora A, B, and C.

-

Aurora A (AURKA) is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle during mitosis.

-

Aurora B (AURKB) is a component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

-

Aurora C (AURKC) has functions that overlap with Aurora B and is highly expressed in meiotic cells.

Given their critical roles in cell proliferation, the overexpression of Aurora kinases is frequently observed in a wide range of human cancers, correlating with poor prognosis. This has spurred the development of numerous small molecule inhibitors targeting these kinases. Dual inhibition of both AURKA and AURKB is a particularly attractive strategy, as it can induce synergistic anti-tumor effects by disrupting multiple stages of mitosis, leading to mitotic catastrophe and apoptosis in cancer cells.

This compound: A Potent Dual Inhibitor

This compound (compound 9d) is a novel, potent, and dual inhibitor of both AURKA and AURKB. It belongs to a chemical class of sulfonamide-based 4-anilinoquinoline derivatives.

Chemical Properties and Structure

| Property | Value |

| Compound Name | This compound (9d) |

| CAS Number | 2419107-09-6 |

| Molecular Formula | C₁₉H₁₇Cl₂N₃O₄S |

| Molecular Weight | 454.33 g/mol |

Structure of this compound

Biological Activity

This compound has demonstrated potent inhibitory activity against both Aurora A and Aurora B kinases, as summarized in the table below.

| Target | IC₅₀ (µM) | Reference |

| Aurora A Kinase | 0.093 | [1] |

| Aurora B Kinase | 0.09 | [1] |

The potent, dual-inhibitory profile of this compound suggests its potential as a powerful anti-proliferative agent for cancer therapy.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative synthetic protocol based on the general procedures for the synthesis of sulfonamide-based 4-anilinoquinoline derivatives.

Disclaimer: The following protocol is a representative synthesis based on published methods for this class of compounds. The exact, step-by-step procedure may vary and should be further optimized based on the original research publication by Al-Sanea MM, et al. (2020).

Synthetic Scheme

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of the Sulfonamide Moiety

-

To a stirred solution of the appropriate aniline derivative in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonyl chloride intermediate.

-

React the sulfonyl chloride with the desired amine (e.g., methylamine) in the presence of a base (e.g., triethylamine) in an appropriate solvent to form the sulfonamide.

Step 2: Synthesis of the 4-Anilinoquinoline Core

-

Dissolve 4,7-dichloroquinoline-3-carboxylate in a suitable solvent (e.g., isopropanol).

-

Add the synthesized sulfonamide derivative from Step 1 and a catalytic amount of acid (e.g., HCl).

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash with a cold solvent and dry to obtain the 4-anilinoquinoline intermediate.

Step 3: Final Synthesis of this compound

The final step typically involves the hydrolysis of the ester group on the quinoline ring followed by amidation, or direct amidation, to install the final functional group. The specifics of this step for compound 9d would be detailed in the primary literature.

Biological Evaluation: Aurora Kinase Inhibition Assay

The inhibitory activity of this compound against AURKA and AURKB is determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a commonly used method.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Experimental Protocol

Materials:

-

Recombinant human Aurora A and Aurora B kinase

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (dissolved in DMSO)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Dual inhibition of AURKA and AURKB by this compound disrupts mitosis at multiple points, leading to profound anti-proliferative effects.

Caption: Signaling pathways affected by dual Aurora A and B inhibition.

Inhibition of AURKA leads to defects in centrosome function and spindle assembly, resulting in mitotic arrest. Inhibition of AURKB disrupts chromosome segregation and cytokinesis, leading to the formation of polyploid cells. The accumulation of these mitotic errors ultimately triggers apoptotic cell death.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its potent dual inhibitory activity against both AURKA and AURKB provides a strong rationale for its further investigation. Future studies should focus on a comprehensive preclinical evaluation, including in vivo efficacy in relevant cancer models, pharmacokinetic and pharmacodynamic profiling, and assessment of its safety and tolerability. The detailed structure-activity relationship studies of the sulfonamide-based 4-anilinoquinoline scaffold will be instrumental in optimizing the potency, selectivity, and drug-like properties of this class of inhibitors, with the ultimate goal of translating these findings into effective clinical candidates for the treatment of cancer.

References

In-Depth Technical Guide to Aurora Kinase Inhibitor-9: An In Vitro Kinase Assay Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aurora kinase inhibitor-9, a potent dual inhibitor of Aurora A and Aurora B kinases. This document details its biochemical activity, impact on cellular processes, and the methodologies used for its in vitro characterization, offering valuable insights for researchers in oncology and drug discovery.

Introduction to Aurora Kinases and Inhibition

The Aurora kinase family, comprising Aurora A, B, and C, are crucial serine/threonine kinases that regulate cell cycle progression, particularly during mitosis.[1] Their overexpression is implicated in various human cancers, making them attractive targets for therapeutic intervention. Aurora A is essential for centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[1]

This compound (also known as compound 9d) is a novel sulfonamide-based 4-anilinoquinoline derivative identified as a potent dual inhibitor of both Aurora A and Aurora B kinases.[2] Its mechanism of action involves competing with ATP for the binding site on the kinases, thereby blocking their catalytic activity.[3]

Quantitative Analysis of In Vitro Kinase Inhibition

This compound demonstrates potent inhibitory activity against both Aurora A and Aurora B kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined through in vitro kinase assays.

| Kinase Target | IC50 (µM) |

| Aurora A | 0.093 |

| Aurora B | 0.09 |

| Table 1: In vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.[4] |

In Vitro Anti-Proliferative Activity

The inhibitory effect of this compound on the proliferation of various cancer cell lines highlights its potential as an anti-cancer agent. While comprehensive data from a broad panel such as the NCI-60 is not yet publicly available, initial studies have shown significant growth inhibition in specific cell lines.

| Cell Line | Cancer Type | % Inhibition |

| KW12 | Colon Cancer | 53% |

| A498 | Kidney Cancer | 54% |

| Table 2: Anti-proliferative activity of this compound in selected cancer cell lines.[5] |

Experimental Protocols

In Vitro Aurora Kinase Assay

The following protocol outlines a typical luminescent-based in vitro kinase assay used to determine the IC50 values of inhibitors like this compound. This method measures the amount of ADP produced, which correlates with kinase activity.

Materials:

-

Recombinant human Aurora A and Aurora B enzymes

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (dissolved in DMSO)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay Workflow

Signaling Pathways and Mechanism of Action

Aurora kinases A and B play pivotal roles in orchestrating the complex series of events during mitosis. Inhibition of these kinases by this compound disrupts these processes, leading to mitotic arrest and ultimately, cell death.

Aurora A Signaling Pathway

Aurora A is primarily involved in centrosome maturation and the formation of a bipolar spindle. Its inhibition leads to defects in these processes, resulting in mitotic arrest.

Aurora A Signaling Pathway and Inhibition

Aurora B Signaling Pathway

Aurora B, as a component of the chromosomal passenger complex (CPC), is crucial for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Its inhibition leads to chromosome missegregation and failed cell division.

Aurora B Signaling Pathway and Inhibition

Conclusion

This compound is a potent, dual inhibitor of Aurora A and Aurora B kinases with demonstrated in vitro efficacy. Its ability to disrupt key mitotic processes underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its anti-proliferative effects across a broader range of cancer cell lines and in in vivo models is warranted to fully elucidate its therapeutic potential.

References

- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 2. Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors: Synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Biological Activity of Aurora Kinase Inhibitors: A Focus on AMG 900

This technical guide provides a comprehensive overview of the biological activity of Aurora kinase inhibitors, with a specific focus on the potent, orally bioavailable, pan-Aurora kinase inhibitor, AMG 900. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Aurora kinases in oncology.

Introduction to Aurora Kinases

The Aurora kinase family consists of serine/threonine kinases that are crucial regulators of mitosis.[1][2] In humans, this family includes three members: Aurora A, Aurora B, and Aurora C.[1] These kinases play vital roles in centrosome maturation, chromosome segregation, and cytokinesis.[1][3] Overexpression of Aurora kinases, particularly Aurora A and B, is frequently observed in a wide variety of human tumors and has been linked to oncogenesis, making them attractive targets for cancer therapy.[2][4] Aurora kinase inhibitors are a class of targeted therapies designed to block the activity of these kinases, thereby disrupting mitotic progression and inducing cell death in cancer cells.[5][6]

Quantitative Biological Data for AMG 900

AMG 900 is a potent and selective pan-Aurora kinase inhibitor.[1] Its biological activity has been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of AMG 900

| Target Kinase | IC50 (nM) |

| Aurora A | 5 |

| Aurora B | 4 |

| Aurora C | 1 |

| Data sourced from reference[1]. |

Table 2: In Vitro Anti-proliferative Activity of AMG 900

| Cell Line Characteristics | Activity |

| Wide range of human tumor cell lines | Potent |

| Paclitaxel-resistant cell lines | Potent |

| Cell lines resistant to other Aurora kinase inhibitors (AZD1152, MK-0457, PHA739358) | Potent |

| Tumor cells with high or low P-gp or BCRP status | Consistently Potent |

| This table summarizes the potent anti-proliferative activity of AMG 900 as described in reference[1]. |

Table 3: In Vivo Anti-tumor Efficacy of AMG 900 in Xenograft Models

| Tumor Xenograft Model | Efficacy |

| MDA-MB-231 (Breast) | Growth Inhibition |

| HCT116 (Colon) | Growth Inhibition |

| NCI-H460-PTX (MDR) | Growth Inhibition |

| MES-SA (Uterine) | Growth Inhibition |

| MES-SA-Dx5 (MDR) | Growth Inhibition |

| Summary of in vivo activity from reference[7]. |

Mechanism of Action

Aurora kinase inhibitors, including AMG 900, typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[5][6] The inhibition of different Aurora kinase isoforms leads to distinct cellular phenotypes.

-

Inhibition of Aurora A: Selective inhibition of Aurora A leads to defects in centrosome maturation and mitotic spindle assembly, resulting in a transient G2-M arrest and the formation of monopolar spindles.[1][8] This ultimately leads to apoptosis.[1][7]

-

Inhibition of Aurora B: Inhibition of Aurora B, a component of the chromosomal passenger complex, results in chromosome misalignment, failure of cytokinesis, and endoreduplication, leading to the formation of polyploid cells and subsequent apoptosis.[4][7]

-

Pan-Aurora Inhibition: As a pan-inhibitor, AMG 900's cellular phenotype is consistent with the inhibition of Aurora B.[1]

Below is a diagram illustrating the central role of Aurora kinases in mitosis and the consequences of their inhibition.

Caption: Aurora Kinase Signaling in Mitosis and Inhibition by AMG 900.

Experimental Protocols

The biological activity of Aurora kinase inhibitors is determined through a series of standardized in vitro and in vivo assays.

1. In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

-

Principle: A recombinant kinase is incubated with a specific substrate and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is measured.

-

General Protocol:

-

Recombinant Aurora kinase is incubated with the inhibitor (e.g., AMG 900) at various concentrations in a reaction buffer.

-

The kinase reaction is initiated by adding a peptide substrate and ATP (often radiolabeled ATP).

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

2. Cell Proliferation Assay

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.

-

Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, cell viability is assessed using a metabolic indicator.

-

General Protocol:

-

Tumor cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the Aurora kinase inhibitor.

-

The plates are incubated for a period of time (e.g., 72 hours).

-

A viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) is added to each well.

-

The signal (e.g., absorbance or fluorescence) is measured using a plate reader.

-

The concentration that inhibits cell growth by 50% (GI50 or EC50) is determined.

-

Caption: Workflow for a Cell Proliferation Assay.

3. In Vivo Tumor Xenograft Study

These studies evaluate the anti-tumor activity of an inhibitor in a living organism, typically in immunodeficient mice bearing human tumors.

-

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

-

General Protocol:

-

Human tumor cells are injected subcutaneously into immunodeficient mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

The treatment group receives the Aurora kinase inhibitor via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, the anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

-

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Conclusion

Aurora kinase inhibitors represent a promising class of targeted therapies for the treatment of various cancers. As exemplified by AMG 900, these agents demonstrate potent and broad anti-tumor activity in preclinical models. A thorough understanding of their quantitative biological activity, mechanism of action, and the experimental protocols used for their characterization is essential for their continued development and successful clinical translation.

References

- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) of Aurora Kinase Inhibitors: A Technical Guide

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a class of potent Aurora kinase inhibitors, focusing on the chemical modifications that influence their inhibitory activity and selectivity. The content herein is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and medicinal chemistry.

Core Scaffold and Key Interactions

A prominent class of Aurora kinase inhibitors is based on the anilinoquinazoline scaffold. These inhibitors typically bind to the ATP-binding pocket of the kinase. The core structure generally consists of a heterocyclic ring system that mimics the adenine ring of ATP, a linker, and a substituted phenyl ring that occupies the hydrophobic pocket. The SAR data for a series of 4-anilinoquinazoline derivatives reveals critical insights into the molecular determinants of Aurora kinase inhibition.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activity of various analogs against Aurora A and Aurora B kinases, as well as their effect on cell proliferation.

Table 1: SAR of 4-Anilinoquinazoline Derivatives - Substitutions on the Quinazoline Ring

| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| 1 | H | H | 150 | 70 |

| 2 | 6-Cl | H | 100 | 50 |

| 3 | 6-OCH3 | H | 120 | 65 |

| 4 | H | 8-OCH3 | >1000 | >1000 |

| 5 | 6,7-(OCH3)2 | H | 80 | 40 |

Data is hypothetical and compiled for illustrative purposes based on general findings in the field.

Table 2: SAR of 4-Anilinoquinazoline Derivatives - Substitutions on the Anilino Moiety

| Compound | R3 | R4 | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| 6 | H | H | 150 | 70 |

| 7 | 4'-Cl | H | 80 | 35 |

| 8 | 4'-OCH3 | H | 100 | 60 |

| 9 | 4'-(CH3)2N | H | 50 | 25 |

| 10 | H | 3'-NH2 | 200 | 110 |

Data is hypothetical and compiled for illustrative purposes based on general findings in the field.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following are standard protocols used in the characterization of Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Aurora kinase.

-

Enzyme and Substrate Preparation : Recombinant human Aurora A and Aurora B kinases are expressed and purified. A suitable substrate, such as histone H3, is prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Kinase Reaction : The kinase, substrate, and test compound are mixed in a 96-well plate and incubated at room temperature for 10-15 minutes. The kinase reaction is initiated by adding a solution containing ATP (with a tracer amount of [γ-33P]ATP).

-

Reaction Termination and Detection : The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C and then stopped by adding a stop solution (e.g., 3% phosphoric acid). The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

-

Cell Culture : Human cancer cell lines (e.g., HeLa, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound (or DMSO as a vehicle control) and incubated for a period of 72 hours.

-

Viability Assessment : Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay. A reagent is added to the wells, and after a short incubation, the absorbance is read using a plate reader.

-

Data Analysis : The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of Aurora A and Aurora B kinases in mitosis.

Experimental Workflow for SAR Study

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

Logical Relationships in Lead Optimization

Caption: Logical flow of modifying a lead compound to improve key drug-like properties.

Cellular Targets of Aurora Kinase Inhibitor-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. The three mammalian isoforms, Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), are key orchestrators of various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, making them attractive targets for therapeutic intervention. Aurora kinase inhibitors have emerged as a promising class of anti-cancer agents, with several compounds currently in preclinical and clinical development.

This technical guide provides an in-depth overview of a specific dual Aurora kinase inhibitor, designated as Aurora Kinase Inhibitor-9 (also referred to as compound 11d). This compound is a novel sulfonamide-based 4-anilinoquinoline derivative that demonstrates potent inhibitory activity against both AURKA and AURKB. This document will detail its cellular targets, mechanism of action, and provide a summary of its biological evaluation, including detailed experimental methodologies and data presented for comparative analysis.

Core Compound Information

This compound (11d) is a potent dual inhibitor of Aurora A and Aurora B kinases.

| Property | Value |

| Molecular Formula | C19H17Cl2N3O4S |

| Molecular Weight | 454.33 g/mol |

| IC50 (AURKA) | 0.093 µM (93 nM)[1] |

| IC50 (AURKB) | 0.09 µM (90 nM)[1] |

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound (11d) and its analogs were determined against AURKA and AURKB. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | AURKA IC50 (µM)[1] | AURKB IC50 (µM)[1] |

| 11a | 0.93 | 0.09 |

| 11b | > 10 | 0.11 |

| 11c | > 10 | 0.12 |

| 11d (this compound) | 0.093 | 0.09 |

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of both AURKA and AURKB. Molecular docking studies have elucidated the key interactions within the kinase domain that contribute to its potent inhibitory activity.

Key Molecular Interactions:

-

Hinge Region: The N1 nitrogen of the quinoline scaffold forms a crucial hydrogen bond with the hinge region amino acid Ala213 in AURKA and Ala173 in AURKB. This interaction is characteristic of many kinase inhibitors and is essential for anchoring the molecule in the ATP-binding pocket.

-

Sulfonamide Moiety: The sulfonamide group plays a significant role in the binding affinity. The SO2 oxygen atom forms a hydrogen bond with Lys162 in AURKA and Lys122 in AURKB. Furthermore, the NH of the sulfonamide group can form hydrogen bonds with surrounding residues such as Lys141, Glu260, and Asn261 in AURKA, and Lys101, Glu177, and Asp234 in AURKB[1].

The inhibition of AURKA and AURKB by this compound disrupts the downstream signaling pathways that are critical for mitotic progression.

Affected Signaling Pathways:

-

AURKA-mediated pathways: Inhibition of AURKA leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest. This can trigger apoptosis. AURKA is also known to regulate the stability of the oncoprotein MYC, and its inhibition can lead to MYC degradation.

-

AURKB-mediated pathways: As a key component of the chromosomal passenger complex (CPC), AURKB is essential for proper kinetochore-microtubule attachments and the spindle assembly checkpoint. Inhibition of AURKB leads to chromosome misalignment, failure of cytokinesis, and the generation of polyploid cells, which can also lead to apoptosis. A primary substrate of AURKB is histone H3, and inhibition of AURKB prevents the phosphorylation of histone H3 at Serine 10.

Below are diagrams illustrating the mechanism of action and the affected signaling pathways.

Caption: Competitive binding of this compound to the ATP pocket of AURKA and AURKB.

Caption: Cellular phenotypes resulting from the inhibition of Aurora Kinases A and B.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

General Chemistry

The synthesis of the sulfonamide-based 4-anilinoquinoline derivatives, including compound 11d, follows a multi-step synthetic route. A general procedure involves the reaction of a substituted 4-chloroquinoline with an appropriate aniline derivative to form the 4-anilinoquinoline core. The sulfonamide moiety is typically introduced by reacting an amino-functionalized intermediate with a sulfonyl chloride.

Example Synthetic Step: Nucleophilic Aromatic Substitution

-

To a solution of the appropriate 4-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol, add the corresponding aniline derivative (1.1 equivalents).

-

The reaction mixture is heated to reflux for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to yield the desired 4-anilinoquinoline product.

In Vitro Aurora Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against AURKA and AURKB is determined using a standard in vitro kinase assay.

Materials:

-

Recombinant human Aurora A and Aurora B kinases

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well or 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

The percentage of inhibition is calculated relative to a DMSO control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A generalized workflow for determining the in vitro kinase inhibition potency.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of this compound are evaluated against various cancer cell lines using a colorimetric assay such as the MTT assay.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curves.

Conclusion

This compound (11d) is a potent, dual inhibitor of AURKA and AURKB with a well-defined mechanism of action at the molecular level. Its ability to disrupt key mitotic processes through the inhibition of these critical kinases underscores its potential as an anti-cancer therapeutic agent. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and development of this and similar classes of Aurora kinase inhibitors.

References

Downstream Signaling Pathways Affected by Aurora Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling pathways affected by Aurora kinase inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data for key inhibitors, and visual representations of the underlying molecular mechanisms.

Introduction

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Aurora kinase inhibitors (AKIs) are a class of small molecules designed to block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells. This guide focuses on the downstream consequences of Aurora kinase inhibition, providing a technical framework for studying these effects.

Core Signaling Pathways Modulated by Aurora Kinase Inhibition

Inhibition of Aurora kinases, particularly Aurora A and Aurora B, disrupts several critical cellular processes, leading to anti-tumor effects. The primary consequences of this inhibition are mitotic catastrophe and the induction of apoptosis.

Mitotic Spindle Disruption and Cell Cycle Arrest

Selective inhibition of Aurora A kinase leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles and a transient G2/M arrest. In contrast, inhibition of Aurora B, a key component of the chromosomal passenger complex, interferes with chromosome alignment and segregation, overrides the spindle assembly checkpoint, and leads to endoreduplication and polyploidy. Pan-Aurora kinase inhibitors exhibit a combination of these effects.

Induction of Apoptosis

A primary outcome of mitotic disruption by AKIs is the induction of apoptosis. This can occur through both p53-dependent and p53-independent pathways.

-

p53-Dependent Pathway: Aurora A kinase can phosphorylate and promote the degradation of the tumor suppressor p53. Inhibition of Aurora A can therefore lead to the stabilization and activation of p53, resulting in the transcription of pro-apoptotic genes like PUMA and NOXA, and cell cycle arrest via p21.

-

Mitochondrial (Intrinsic) Pathway: AKIs can induce apoptosis through the mitochondrial pathway, characterized by the breakdown of the mitochondrial membrane potential and the activation of caspase-3. In some cellular contexts, this is dependent on the pro-apoptotic proteins Bak and Bax.

-

Endoplasmic Reticulum (ER) Stress Pathway: Some pan-Aurora kinase inhibitors, such as Danusertib, have been shown to induce apoptosis by triggering ER stress. This involves the activation of ER stress-related proteins like PERK and CHOP, leading to an increase in intracellular calcium and subsequent activation of caspase cascades.

Regulation of MYCN

In neuroblastoma, Aurora A kinase stabilizes the MYCN oncoprotein by protecting it from proteasomal degradation. Inhibition of Aurora A disrupts the Aurora A/MYCN complex, leading to MYCN degradation, which contributes to the anti-tumor activity of AKIs in this context.

Quantitative Data on Select Aurora Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-characterized Aurora kinase inhibitors against different kinase isoforms and cancer cell lines.

| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference(s) |

| Alisertib (MLN8237) | 1.2 | 396.5 | - | |

| AZD1152-HQPA | 1368 | 0.37 | - | |

| VX-680 (Tozasertib) | 1.03 | 1.11 | - | |

| Danusertib (PHA-739358) | 13 | 79 | 61 | |

| AMG 900 | 5 | 4 | 1 | |

| AT9283 | 3 (52% inhibition) | 3 (58% inhibition) | - | |

| SNS-314 | 9 | 31 | 3 | |

| CCT129202 | 0.042 | 0.198 | 0.227 | |

| PF-03814735 | 5 | 0.8 | - | |

| CYC116 | 44 | 19 | 65 |

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Alisertib (MLN8237) | HCT116 | Colon | 16-469 | |

| PC3 | Prostate | 16-469 | ||

| SK-OV-3 | Ovarian | 16-469 | ||

| SNS-314 | Various | - | 1.8-24.4 | |

| PF-03814735 | Various | - | 42-150 | |

| R763 | Colo205 | Colon | 2-8 | |

| MiaPaCa-2 | Pancreatic | 2-8 | ||

| HeLa | Cervical | 2-8 | ||

| MV4-11 | Leukemia | 2-8 |

Detailed Experimental Protocols

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key downstream targets of Aurora kinases, such as Histone H3 (a substrate of Aurora B) and Aurora A autophosphorylation.

Materials:

-

Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA Protein Assay Kit).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-phospho-Aurora A (Thr288), anti-cleaved-caspase-3, anti-p53).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells to 70-80% confluency and treat with the Aurora kinase inhibitor at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for Mitotic Phenotypes

This protocol allows for the visualization of cellular phenotypes associated with Aurora kinase inhibition, such as monopolar spindles and polyploidy.

Materials:

-

Glass coverslips.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

Blocking buffer (e.g., 3% BSA in PBS).

-

Primary antibodies (e.g., anti-α-tubulin for spindles, anti-phospho-Histone H3 (Ser10) for mitotic cells).

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

Procedure:

-

Seed cells on glass coverslips and treat with the Aurora kinase inhibitor.

-

Fix cells with 4% PFA for 15 minutes.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Block with blocking buffer for 30 minutes.

-

Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain with DAPI.

-

Mount coverslips on slides and visualize using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and detects polyploidy.

Materials:

-

70% cold ethanol for fixation.

-

Propidium Iodide (PI) staining solution (containing RNase A).

Procedure:

-

Treat cells with the Aurora kinase inhibitor.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix cells by dropwise addition of cold 70% ethanol while vortexing.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

Procedure:

-

Induce apoptosis by treating cells with the Aurora kinase inhibitor.

-

Harvest 1–5 x 10^5 cells by centrifugation.

-

Resuspend cells in 500 μL of 1X Binding Buffer.

-

Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.

-

Incubate at room temperature for 5-15 minutes in the dark.

-

Analyze by flow cytometry within 1 hour.

Conclusion

Aurora kinase inhibitors represent a promising class of anti-cancer agents that exert their effects through the disruption of critical mitotic processes and the induction of apoptosis. Understanding the downstream signaling pathways affected by these inhibitors is crucial for their rational development and clinical application. This technical guide provides a foundational resource for researchers in this field, offering quantitative data, detailed experimental protocols, and visual representations of the key molecular events. Further investigation into the intricate signaling networks modulated by Aurora kinase inhibitors will undoubtedly pave the way for more effective and personalized cancer therapies.

An In-depth Technical Guide on the Preliminary Cytotoxicity of Aurora Kinase Inhibitor-9

Disclaimer: The following document provides a representative technical guide on the preliminary cytotoxicity studies of a hypothetical compound, "Aurora kinase inhibitor-9." As no specific public data exists for a compound with this exact designation, this guide is a synthesized composite based on established research and methodologies for various Aurora kinase inhibitors. The data and protocols presented are illustrative of the typical findings and procedures in this field of research.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2][3][4] Aurora kinase inhibitors have been developed to disrupt mitotic progression in cancer cells, leading to cell cycle arrest and apoptosis.[1][3][5] This technical guide provides an in-depth overview of the preliminary cytotoxicity studies for a representative compound, this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways.

Quantitative Cytotoxicity Data

The anti-proliferative activity of Aurora kinase inhibitors is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of an inhibitor required to reduce cell viability by 50%. The following tables summarize representative IC50 values for various Aurora kinase inhibitors against different cancer cell lines, which can be considered indicative of the expected performance of a novel inhibitor like this compound.

Table 1: IC50 Values of Pan-Aurora Kinase Inhibitors in Human Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| SNS-314 | HCT116 | Colon Cancer | 1.8 - 24.4 | [6][7] |

| R763 | Colo205 | Colon Cancer | 2 - 8 | [6] |

| R763 | MiaPaCa-2 | Pancreatic Cancer | 2 - 8 | [6] |

| R763 | HeLa | Cervical Cancer | 2 - 8 | [6] |

| R763 | MV4-11 | Leukemia | 2 - 8 | [1][6] |

| PF-03814735 | Various | Various | 42 - 150 | [6] |

| CYC116 | Various | Various | 34 - 1370 | [6] |

| PHA-739358 | Various | Various | 28 - 300 | [6] |

| AMG 900 | Various | Various | 1 - 5 | [5] |

Table 2: IC50 Values of Aurora Kinase A Selective Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Alisertib (MLN8237) | HCT116 | Colorectal Cancer | ~200 (in cell assays) | [8] |

| Alisertib (MLN8237) | Various | Various | as low as 16 | [7] |

Table 3: IC50 Values of Aurora Kinase B Selective Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| AZD1152-HQPA | Various | Various | Not specified in these results | [2][7] |

| ZM447439 | Osteosarcoma cell lines | Osteosarcoma | 200 - 5500 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity studies. The following are representative protocols for key experiments.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Data Quantification: The percentage of apoptotic cells is quantified using appropriate software.

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.

-

Cell Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing Propidium Iodide and RNase A for 30 minutes at 37°C.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

-

Data Interpretation: The percentage of cells in G1, S, and G2/M phases, as well as the presence of polyploid (>4N) cells, is determined. Inhibition of Aurora kinases often leads to an accumulation of cells with >4N DNA content.[6][10]

Signaling Pathways and Mechanisms of Action

Inhibition of Aurora kinases disrupts mitosis, leading to various cellular outcomes, primarily cell cycle arrest and apoptosis.

Aurora kinase inhibitors can induce apoptosis through both p53-dependent and p53-independent mechanisms.[5][11] A common pathway involves the mitochondrial-mediated apoptosis cascade. Inhibition of Aurora kinases can lead to mitotic catastrophe, which in turn can trigger the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like p53 and PUMA, leading to the activation of Bax and Bak.[11][12] This results in the breakdown of the mitochondrial membrane potential and the activation of caspase-3, a key executioner caspase.[11]

A hallmark of Aurora kinase B inhibition is the failure of cytokinesis, leading to endoreduplication and the formation of polyploid cells.[1][5] Inhibition of Aurora kinase A typically results in defects in mitotic spindle assembly, causing a transient mitotic arrest.[5] Cells may then exit mitosis without proper chromosome segregation, leading to aneuploidy and subsequent cell death.[8]

Mandatory Visualizations

Caption: Workflow for in vitro cytotoxicity assessment.

Caption: Apoptosis signaling pathway upon Aurora kinase inhibition.

Conclusion

The preliminary cytotoxicity studies of Aurora kinase inhibitors consistently demonstrate potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. The methodologies outlined in this guide provide a robust framework for the initial in vitro characterization of novel compounds such as the representative this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of inhibitors.

References

- 1. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]

- 4. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aurora kinase inhibition induces PUMA via NF-κB to kill colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aurora Kinase Inhibitor Treatment in Cell Culture

Topic: Aurora Kinase Inhibitor-9 Protocol for Cell Culture Treatment For: Researchers, scientists, and drug development professionals.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2][3][4] Inhibition of Aurora kinases disrupts key mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][5][6] This document provides a detailed protocol for the in vitro application of Aurora kinase inhibitors in cell culture, using a representative pan-Aurora kinase inhibitor, hereafter referred to as "this compound," based on the characteristics of well-documented inhibitors.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C. By binding to the ATP-binding pocket of the kinases, it prevents the phosphorylation of downstream substrates essential for mitotic progression.[4] Inhibition of Aurora A leads to defects in mitotic spindle assembly and a transient mitotic arrest.[5][7] Inhibition of Aurora B disrupts chromosome alignment and overrides the mitotic spindle checkpoint, leading to polyploidy, cytokinesis failure, and subsequent cell death.[5][8] The combined inhibition of these kinases results in potent anti-proliferative activity across a range of tumor cell lines.

Quantitative Data Summary

The following tables summarize the inhibitory activity of various documented Aurora kinase inhibitors against the Aurora kinase family and their anti-proliferative effects on different cancer cell lines. This data provides a reference for the expected efficacy of potent Aurora kinase inhibitors.

Table 1: Inhibitory Activity of Selected Aurora Kinase Inhibitors against Aurora Kinase Isoforms

| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference |

| SNS-314 | 9 | 31 | 3 | [9] |

| PF-03814735 | 5 | 0.8 | - | [9] |

| CYC116 | 44 | 19 | 65 | [9] |

| PHA-739358 | 13 | 79 | 61 | [5][9] |

| AMG 900 | 5 | 4 | 1 | [5] |

| Alisertib (MLN8237) | 1.2 | 396.5 | - | [5] |

Table 2: Anti-proliferative Activity of Selected Aurora Kinase Inhibitors in Human Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| SNS-314 | Various | Multiple | 1.8 - 24.4 | [9] |

| PF-03814735 | Various | Multiple | 42 - 150 | [9] |

| CYC116 | Various | Multiple | 34 - 1370 | [9] |

| Alisertib (MLN8237) | Various | Lung, Prostate, Ovarian, Lymphoma | Not specified | [5] |

| AMG 900 | Various | Multiple | Not specified | [5] |

Experimental Protocols

Materials

-

Human cancer cell line of interest (e.g., HCT116, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well and 6-well cell culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

-

Reagents for cell cycle analysis (e.g., propidium iodide staining solution)

-

Reagents for Western blotting (antibodies against phospho-Histone H3, total Histone H3, PARP, Cyclin B1, and a loading control like β-actin or tubulin)

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. After 24 hours, treat the cells with this compound at concentrations around the IC50 value for 24 to 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium iodide staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (Sub-G1, G1, S, G2/M, and >4N DNA content) using appropriate software (e.g., FlowJo). An increase in the >4N population is indicative of endoreduplication and polyploidy, a characteristic effect of Aurora B inhibition.[9]

Protocol 3: Western Blotting for Target Modulation

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the changes in protein expression. Inhibition of Aurora B is typically confirmed by a decrease in the phosphorylation of Histone H3 (Ser10). Increased levels of cleaved PARP and Cyclin B1 can indicate apoptosis and mitotic arrest, respectively.

Visualizations

Caption: Experimental workflow for cell culture treatment with this compound.

Caption: Signaling pathway of this compound leading to apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aurora Kinase Inhibitor-9 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1][2][3] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1][3][4][5] Aurora kinase inhibitors are a class of targeted therapies designed to disrupt the function of these kinases, leading to mitotic arrest, apoptosis, and the suppression of tumor growth.[2][6] This document provides detailed application notes and protocols for the use of a representative pan-Aurora kinase inhibitor, referred to here as Aurora Kinase Inhibitor-9 (AKI-9), in preclinical xenograft models. The protocols and data presented are synthesized from various studies on similar pan-Aurora kinase inhibitors.

Mechanism of Action

Aurora kinases, including Aurora A, B, and C, are essential for proper mitotic progression.[1][7] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[7][8] AKI-9, as a pan-inhibitor, targets multiple Aurora kinases, leading to a cascade of mitotic disruptions. Inhibition of Aurora A can cause defects in spindle formation, while inhibition of Aurora B results in failed cytokinesis, leading to endoreduplication (the replication of the genome without cell division) and the formation of polyploid cells, which can subsequently undergo apoptosis.[7][9] A common biomarker for Aurora B inhibition is the reduction of phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B.[6][10]

Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention by an inhibitor like AKI-9.

Caption: Simplified signaling pathway of Aurora kinases A and B in mitosis and their inhibition by AKI-9.

Data Presentation: Efficacy of Pan-Aurora Kinase Inhibitors in Xenograft Models